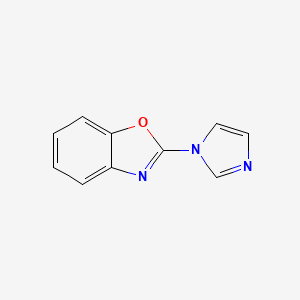![molecular formula C13H16N2O5S B7575858 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid, also known as MSBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSBA belongs to the class of sulfonamide compounds and has a molecular formula of C15H19N2O5S.
Mécanisme D'action
The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its ability to reduce inflammation, pain, and fever. This makes it a useful compound for studying the mechanisms of these processes. However, one of the limitations of using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in lab experiments is its potential toxicity. Studies have shown that high doses of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid can cause liver damage and other adverse effects.
Orientations Futures
There are several future directions for the study of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. One area of research is the development of new synthetic methods for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid to minimize its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid involves the reaction of 2-aminobenzoic acid with methyl isocyanate to form 2-(methylcarbamoyl)benzoic acid. The resulting compound is then reacted with pyrrolidine to form 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]benzoic acid. Finally, the addition of sulfuric acid to this compound results in the formation of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid.
Applications De Recherche Scientifique
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-14-12(16)10-6-4-8-15(10)21(19,20)11-7-3-2-5-9(11)13(17)18/h2-3,5,7,10H,4,6,8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRGZPIPUSZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)
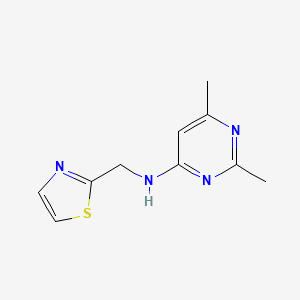

![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
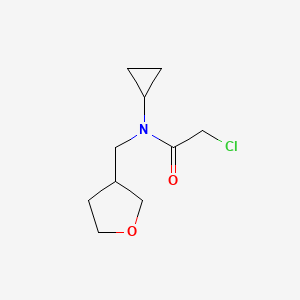
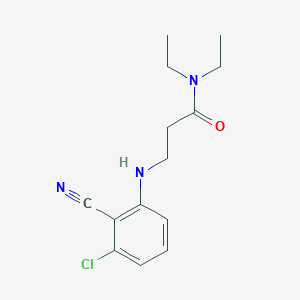
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

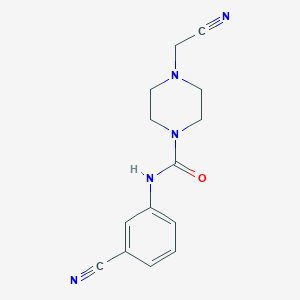
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)
